5-Methylthiazole-4-carbohydrazide
Overview
Description
5-Methylthiazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H7N3OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiazole-4-carbohydrazide typically involves the reaction of 5-methylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylthiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-Methylthiazole-4-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methylthiazole-4-carbohydrazide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carbohydrazide: Lacks the methyl group at the 5-position.
5-Methylthiazole-4-carboxylic acid: The carboxylic acid derivative of the compound.
4-Methylthiazole-5-carbohydrazide: An isomer with the methyl group at a different position.
Uniqueness
5-Methylthiazole-4-carbohydrazide is unique due to the presence of both the methyl group and the carbohydrazide moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other thiazole derivatives.
Biological Activity
5-Methylthiazole-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 5-methylthiazole with hydrazine derivatives. The compound can be synthesized using methods such as refluxing with acetic acid or through multi-step reactions involving various reagents and solvents. The characterization of the synthesized compound is usually confirmed by techniques such as NMR, IR spectroscopy, and mass spectrometry .
Biological Activity
This compound exhibits a range of biological activities, which are summarized below:
1. Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, display significant antimicrobial properties. A study screening various thiazole derivatives found that many exhibited moderate to excellent antibacterial activity against multiple strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | E. coli | Moderate |
S. aureus | Good | |
Pseudomonas aeruginosa | Moderate |
2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). Findings suggest that modifications in the thiazole ring can enhance cytotoxicity, with certain analogs showing promising results in reducing cell viability .
Case Study: Anticancer Activity
In a study examining structural modifications, it was found that replacing certain substituents on the phenyl ring significantly increased the cytotoxic effects against HepG-2 cells. The most effective derivative showed an IC50 value lower than that of standard chemotherapeutics .
3. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from this compound. In vivo experiments demonstrated a reduction in carrageenan-induced paw edema in mice, indicating its potential as an anti-inflammatory agent . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, suggesting a pathway for therapeutic application in inflammatory conditions.
Table 2: Anti-inflammatory Activity
Compound | Model | Effectiveness |
---|---|---|
This compound | Carrageenan-induced edema | Moderate |
COX-1 Inhibition | Superior to Indomethacin |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies reveal that:
- Substituent Effects : The presence and position of substituents on the thiazole ring significantly affect antimicrobial and anticancer activities.
- Functional Groups : Incorporation of electron-withdrawing groups (like halogens) enhances cytotoxicity against cancer cells.
- Hybridization Approaches : Combining thiazole with other pharmacophores can lead to compounds with improved biological profiles .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVHOUZISABZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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